(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid
Description
Properties
IUPAC Name |
(1S,5S)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-8-4-5-2-6(9(10)11)3-7(5)8/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUSJOFZLGFEMK-DNBGNTRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@H]2[C@@H]1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-6-Methoxybicyclo[320]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the Diels-Alder reaction, which forms the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carboxylic acid may produce an alcohol.
Scientific Research Applications
(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[3.2.0]heptane Core
The bicyclo[3.2.0]heptane scaffold is versatile, with substituents at positions 3, 6, and other sites modulating chemical reactivity, stability, and biological activity. Key analogs include:
Key Observations :
- Position 6 Modifications: Methoxy (-OCH₃) in the target compound may confer greater metabolic stability compared to amino (-NH₂) or hydroxyl (-OH) groups, which are prone to enzymatic modification .
- Carboxylic Acid Status : The unprotected carboxylic acid (target compound) enhances reactivity in coupling reactions but may reduce bioavailability due to ionization. Protected analogs (e.g., tert-butyl esters) are intermediates in drug synthesis .
Stereochemical Influences
Stereochemistry at positions 1 and 5 dictates spatial orientation, affecting interactions with biological targets. For example:
- Meropenem : The (4R,5S,6S) configuration is essential for binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis .
- (1S,5S,6R)-6-Amino Derivative: The 6R configuration may influence hydrogen-bonding capacity with enzymes, contrasting with the target compound’s 6S methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
